(R)-2-m-Tolyl-propionic acid

概要

説明

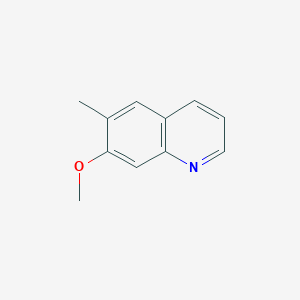

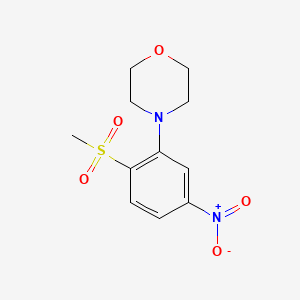

(R)-2-m-Tolyl-propionic acid, also known as R2MTP, is a chiral compound commonly used in scientific research. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in research due to its ability to be synthesized in a variety of ways and its wide range of biochemical and physiological effects.

科学的研究の応用

1. Extraction and Recovery in Chemical Industries

Propionic acid, a carboxylic acid similar to (R)-2-m-Tolyl-propionic acid, is extensively utilized in chemical industries. Its extraction and recovery from aqueous waste streams and fermentation broth are critical for industrial processes. Studies on the recovery of propionic acid through various methods, such as reactive extraction using extractant-diluent systems, highlight its importance in industrial applications (Keshav et al., 2009).

2. Microbial Fermentation

Propionic acid is also produced via microbial fermentation, which has applications in food, cosmetic, plastics, and pharmaceutical industries. The production process involves various metabolic pathways, offering insights into the broader applications of similar carboxylic acids like (R)-2-m-Tolyl-propionic acid (Gonzalez-Garcia et al., 2017).

3. Biotechnological Production and Genetic Engineering

The production of propionic acid by propionibacteria is gaining attention due to environmental concerns and the demand for bio-based ingredients. Research focuses on improving acid tolerance and reducing by-product formation through genetic and metabolic engineering, relevant for (R)-2-m-Tolyl-propionic acid (Liu et al., 2012).

4. Anaerobic Metabolism in Microorganisms

The anaerobic metabolism of propionate, a process related to (R)-2-m-Tolyl-propionic acid, is studied in microorganisms like Escherichia coli. Understanding this metabolism has implications for biotechnological applications and environmental bioremediation (Simonte et al., 2017).

5. Use in Perfumery and Flavor Industries

Benzyl propionate, an ester derived from propionic acid, is used for its floral and fruity odor in the perfumery and flavor industries. This showcases the potential application of (R)-2-m-Tolyl-propionic acid in similar industries (Chandane et al., 2017).

6. Comparative Metabolomics

Research in metabolomics analysis of propionibacteria, focusing on propionic acid, can provide insights into the metabolic pathways and applications of similar compounds like (R)-2-m-Tolyl-propionic acid in metabolic engineering and bioproduction (Guan et al., 2015).

7. Optical Resolution in Biocatalysis

The optical resolution of 2-(3-indolyl)propionic acid, a compound structurally related to (R)-2-m-Tolyl-propionic acid, through biocatalysis, indicates potential applications in enantioselective synthesis and pharmaceuticals (Kato et al., 1999).

8. Renewable Feedstocks in Bioreactors

Propionic acid production from renewable feedstocks like Jerusalem artichoke hydrolysate demonstrates the potential of (R)-2-m-Tolyl-propionic acid in sustainable and economic production processes (Liang et al., 2012).

9. Spectral Studies in Inorganic Chemistry

The study of complexes with 2-(6-methoxynaphthyl)propionic acid, structurally similar to (R)-2-m-Tolyl-propionic acid, in inorganic chemistry provides insights into potential applications in material science and catalysis (Ali et al., 2002).

10. Applications in Anaerobic Digestion

Research on the removal rate of propionic acid in anaerobic digestion systems highlights the potential environmental applications of (R)-2-m-Tolyl-propionic acid in waste treatment and energy production (Ma et al., 2009).

特性

IUPAC Name |

(2R)-2-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBVWNCAANKGU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-m-Tolyl-propionic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)

![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)